2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with a chlorophenyl group and a dimethylphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Acylation Reaction: The resulting tetrazole compound is then subjected to an acylation reaction with 2,4-dimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the substituted phenyl groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,5-dichlorophenyl)acetamide
- 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-8-15(12(2)9-11)19-16(24)10-23-21-17(20-22-23)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMAWBQRQGEVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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